4-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)benzoic acid

Description

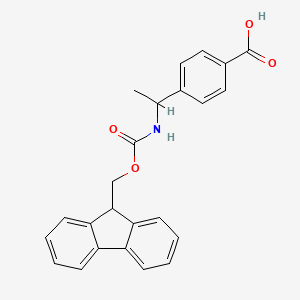

4-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during chemical reactions .

Properties

Molecular Formula |

C24H21NO4 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

4-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]benzoic acid |

InChI |

InChI=1S/C24H21NO4/c1-15(16-10-12-17(13-11-16)23(26)27)25-24(28)29-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,15,22H,14H2,1H3,(H,25,28)(H,26,27) |

InChI Key |

SKEUZSHHVSBCBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)benzoic acid typically involves the protection of amino acids using the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The compound is isolated as a crystalline solid, stable at room temperature, and has a long shelf-life .

Chemical Reactions Analysis

4-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reducing agents can be used to convert the compound into its reduced form.

Hydrolysis: The compound can undergo hydrolysis to remove the Fmoc group, typically using a base like piperidine.

Scientific Research Applications

4-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)benzoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)benzoic acid involves the protection of amino groups during chemical reactions. The Fmoc group is attached to the amino group, preventing it from reacting with other reagents. This allows for selective reactions to occur at other functional groups. The Fmoc group can be removed by treatment with a base like piperidine, revealing the free amino group for further reactions .

Comparison with Similar Compounds

4-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)benzoic acid is unique due to its stability and effectiveness as a protecting group in peptide synthesis. Similar compounds include:

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc amino acid azides: These compounds are used as coupling agents in peptide synthesis and share similar stability and reactivity properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.